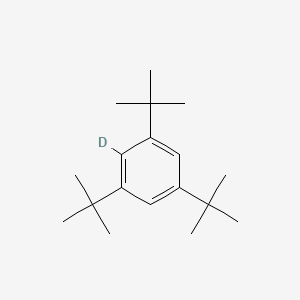
(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dimethylmyleran can be synthesized through the reaction of hexane-2,5-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
Hexane-2,5-diol+2CH3SO2Cl→Dimethylmyleran+2HCl
Industrial Production Methods
In industrial settings, the production of dimethylmyleran involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
Dimethylmyleran undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of methanesulfonate groups.
Oxidation and Reduction: While less common, dimethylmyleran can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of dimethylmyleran .
科学研究应用
Dimethylmyleran has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: Dimethylmyleran is studied for its mutagenic properties and its effects on DNA.
作用机制
Dimethylmyleran exerts its effects primarily through alkylation, where it introduces alkyl groups into biologically active molecules. This process can disrupt the normal function of DNA and proteins, leading to mutagenic and cytotoxic effects . The molecular targets include nucleophilic sites on DNA bases, which can result in cross-linking and strand breaks .
相似化合物的比较
Similar Compounds
Busulfan: Another alkylating agent used in chemotherapy.
Dimethylsulfate: A related compound with similar alkylating properties.
Methanesulfonyl Chloride: A precursor in the synthesis of dimethylmyleran.
Uniqueness
Dimethylmyleran is unique due to its specific structure, which allows for selective alkylation of nucleophilic sites. This selectivity makes it a valuable tool in both research and industrial applications .
属性
分子式 |
C8H18O6S2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
(2,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-7(5-13-15(3,9)10)8(2)6-14-16(4,11)12/h7-8H,5-6H2,1-4H3 |
InChI 键 |
VSVQTTLVMCEAEE-UHFFFAOYSA-N |
规范 SMILES |
CC(COS(=O)(=O)C)C(C)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


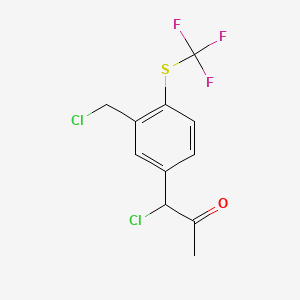
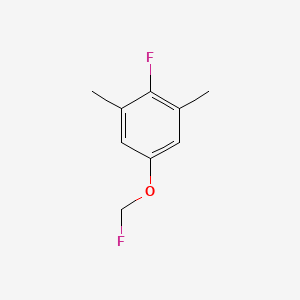
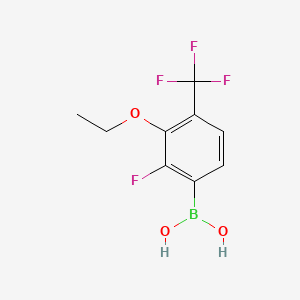
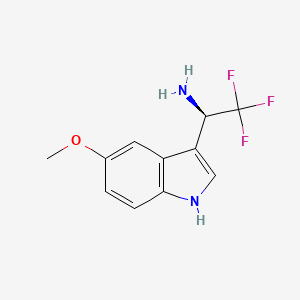
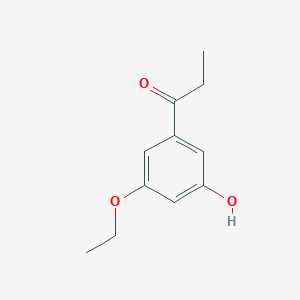
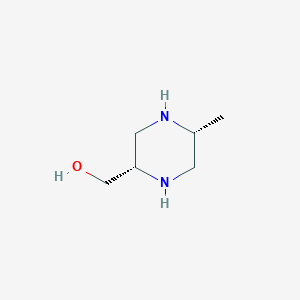
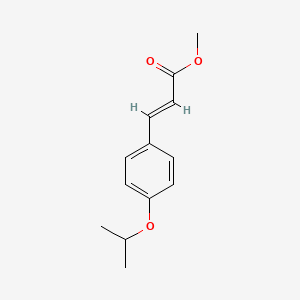
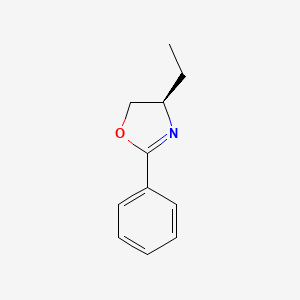
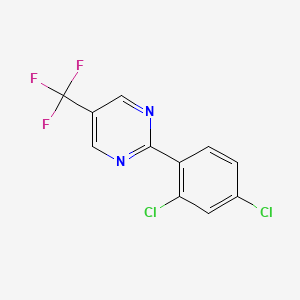
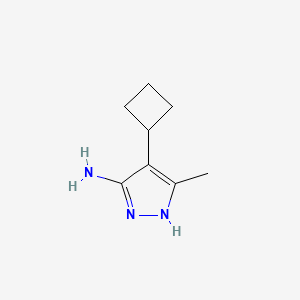
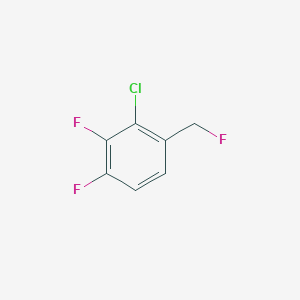
![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)

